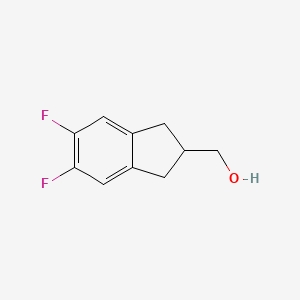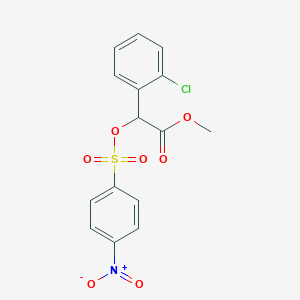
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol is an organic compound characterized by the presence of a difluorinated indene ring structure with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indene derivative.
Fluorination: The indene derivative undergoes selective fluorination at the 5 and 6 positions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Reduction: The resulting difluorinated indene is then subjected to reduction conditions to form the dihydro derivative.
Methanol Addition: Finally, the methanol group is introduced via a nucleophilic substitution reaction, typically using methanol in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanol position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in the presence of suitable nucleophiles.
Major Products:
Oxidation: Formation of difluoroindenone derivatives.
Reduction: Formation of difluorinated hydrocarbon derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorinated indene structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)amine: Similar structure with an amine group instead of methanol.
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)acetate: Contains an acetate group instead of methanol.
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)ethanol: Similar structure with an ethanol group.
Uniqueness: (5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific combination of a difluorinated indene ring and a methanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(5,6-difluoro-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-9-3-7-1-6(5-13)2-8(7)4-10(9)12/h3-4,6,13H,1-2,5H2 |
InChI Key |
MYIUBTXFTRVRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC(=C(C=C21)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-(4-propoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14091946.png)
![N-(3,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14091966.png)

![3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14091973.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091975.png)
![1,7-dimethyl-8-phenyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091979.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14091991.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14091994.png)
![2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B14092002.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092005.png)

![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092012.png)
![6-(3,4-dimethoxyphenyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14092017.png)
